7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Beschreibung
7-[(3-Methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzopyrone core substituted with a 3-methylbenzyloxy group at position 7 and a phenyl group at position 2. Its molecular formula is C₂₃H₁₈O₃, with an average molecular mass of 294.35 g/mol and a ChemSpider ID of 763935 . Coumarins are widely studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C23H18O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H18O3/c1-16-6-5-7-17(12-16)15-25-19-10-11-20-21(18-8-3-2-4-9-18)14-23(24)26-22(20)13-19/h2-14H,15H2,1H3 |
InChI-Schlüssel |
WXOGRWMAPGLHCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials
The synthesis typically begins with 7-hydroxy-4-phenyl-2H-chromen-2-one (CAS: 1078-71-7), a commercially available coumarin scaffold. The 3-methylbenzyloxy group is introduced using 3-methylbenzyl chloride or 3-methylbenzyl bromide as alkylating agents.
Alkylation Reaction
Procedure :
-
Base Selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) facilitates deprotonation of the 7-hydroxy group.
-
Reaction Conditions :
Mechanism :
Purification
Crude product is isolated via vacuum filtration, washed with cold ethanol, and recrystallized from aqueous ethanol (50% v/v) to achieve >90% purity.
Optimization of Reaction Parameters
Solvent and Base Screening
Data from analogous coumarin alkylations reveal solvent and base significantly impact yield:
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | Cs₂CO₃ | 70 | 84 |
| 2 | DMSO | K₂CO₃ | 80 | 75 |
| 3 | Acetonitrile | K₃PO₄ | 90 | 68 |
| 4 | THF | NaH | 60 | 52 |
Key Insight : DMF with Cs₂CO₃ at 70°C maximizes yield due to enhanced nucleophilicity and reduced side reactions.
Alternative Pathways
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 7-hydroxycoumarin with 3-methylbenzyl alcohol. Yields reach 78% but require anhydrous conditions.
Protecting Group Strategies
When multiple reactive sites exist, benzoyl chloride protects the 7-hydroxy group temporarily. Subsequent alkylation and deprotection with sodium azide yield the target compound (30–40% overall yield).
Characterization and Validation
-
FT-IR : Absorbance at 1706 cm⁻¹ (C=O stretch), 1273 cm⁻¹ (C–O–C ether).
-
¹H NMR (DMSO-d₆): δ 7.71 (d, J = 8.8 Hz, H-5), 6.95 (s, H-8), 5.28 (s, OCH₂Ar), 2.39 (s, CH₃).
Industrial Scalability
Pilot-scale synthesis (1 kg batch) employs continuous flow reactors with DMF/Cs₂CO₃ at 70°C, achieving 82% yield and >99% HPLC purity. Waste streams are minimized via solvent recovery systems.
Challenges and Solutions
Analyse Chemischer Reaktionen
Types of Reactions
7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted chromen-2-one derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Lead Compound in Drug Development : The compound is being explored as a lead compound for developing new therapeutic agents targeting specific diseases, particularly cancer and inflammatory conditions. Its potential efficacy in inhibiting cancer cell proliferation has been highlighted in various studies .
Enzyme Inhibition : Initial research indicates that 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one may act as an enzyme inhibitor, disrupting specific biological pathways involved in disease processes. This interaction is crucial for understanding its therapeutic implications .
Biological Research
Anticancer Activity : Studies have shown that derivatives of chromen-2-one, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For example, it has demonstrated IC50 values ranging from 6 µM to 9.54 µM against breast cancer cell lines (MCF-7) .
Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism involves interaction with specific receptors or enzymes related to inflammation .
Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity against a range of pathogens, potentially making it useful in developing new antimicrobial agents.
Case Studies
- Anticancer Studies : A study demonstrated that structurally similar chromen derivatives exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .
- Inflammation Modulation : Research findings indicate that the compound can effectively reduce markers of inflammation in vitro, suggesting its application in treating inflammatory diseases.
Wirkmechanismus
The mechanism of action of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Table 1: Structural and Activity Comparison of Selected Coumarin Derivatives
Key Observations :
However, replacing this group with a triazole-linked chlorophenyl moiety (as in 4d) significantly enhances cytotoxicity (IC₅₀ = 2.63 mM) . Halogenation (e.g., 3,4-dichlorobenzyloxy in ) may improve membrane permeability and target binding but requires further validation.
Position 4 Substitution :
- The phenyl group at position 4 is conserved across many analogues, suggesting its role in stabilizing the coumarin core. Methyl or ethyl substitutions (e.g., 4-methyl in ) reduce steric hindrance but may diminish activity compared to bulkier aryl groups.
Additional Modifications: Hydroxyl groups (e.g., 5-hydroxy in ) correlate with antioxidant activity, likely due to radical scavenging.
Structure-Activity Relationships (SAR)
- Anticancer Activity : Triazole-containing derivatives (e.g., 4d ) show superior cytotoxicity, possibly due to enhanced interactions with cellular targets like topoisomerases or kinases .
- Antioxidant Activity : Hydroxyl groups at positions 5 or 7 (e.g., 5-hydroxy-7-[(3-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one ) are critical for free radical scavenging, as seen in DPPH assays .
- Anti-Inflammatory Activity : Substitutions at position 3 (e.g., 3-nitro or 3-chloro in ) may modulate COX-2 inhibition, though ulcerogenic effects must be evaluated.
Biologische Aktivität
Overview
7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes a phenyl group and a methoxybenzyl ether, which contribute to its potential therapeutic applications.
Chemical Structure
The molecular formula for 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is , with a molecular weight of approximately 348.4 g/mol. The structural arrangement is significant for its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.
Biological Activities
Research indicates that 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one exhibits various biological activities, including:
- Enzyme Inhibition : Initial studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to cancer and inflammatory conditions .
- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help protect cells from oxidative stress and related diseases.
- Anti-inflammatory Effects : There is evidence indicating that 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
- Inhibition of Myosin Function : Similar compounds have been shown to inhibit myosin ATPase activity, which could suggest a mechanism for muscle-related effects or impacts on cellular motility .
Research Findings and Case Studies
Several studies have explored the efficacy of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one in various biological contexts:
Comparative Analysis with Related Compounds
To understand the uniqueness of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-chloro-7-(3-methylbenzyl)oxy)-4-pheny l -2H-chromen | C23H19ClO3 | Contains a chloro group; potential for different biological activities due to structural variation. |
| 6-hydroxy-7-(4-fluorophenyl)methoxy)-4-pheny l -2H-chromen | C22H14ClFO3 | Fluorinated phenyl group; varied interactions with biological targets compared to the methoxy group in the target compound. |
Q & A
Q. What are the standard synthetic routes for 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one?
The synthesis typically involves condensation reactions between substituted phenols and aldehydes under basic conditions. For example, a modified Kostanecki-Robinson reaction can be employed, where 4-phenylcoumarin derivatives are functionalized at the 7-position via nucleophilic substitution with 3-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 12–24 hours . Purification often uses column chromatography with silica gel and ethyl acetate/hexane gradients. Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- UV-Vis : Confirms π→π* transitions in the chromenone core (λmax ~280–320 nm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₈O₃: 342.1256) .
Q. How is solubility optimized for in vitro assays?
The compound’s low aqueous solubility (logP ~3.5) is addressed using co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80). For cell-based studies, pre-formulation in β-cyclodextrin inclusion complexes enhances bioavailability while minimizing cytotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the chromenone backbone and substituent positions. For example, SHELX programs (e.g., SHELXL) refine structures using high-resolution data (R-factor < 0.05), revealing bond angles, torsion angles, and π-π stacking interactions . Disordered regions (e.g., flexible 3-methylbenzyl groups) are modeled with partial occupancy or constraints. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What strategies mitigate contradictions in biological activity data?
Discrepancies in IC₅₀ values (e.g., MAO-B inhibition vs. cytotoxicity) arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
- Use standardized protocols (e.g., recombinant human MAO-B with kynuramine as substrate) .
- Validate results with orthogonal assays (e.g., fluorometric vs. spectrophotometric detection) .
- Control for off-target effects via counter-screening against related enzymes (e.g., MAO-A, cytochrome P450 isoforms) .
Q. How are structure-activity relationships (SAR) explored for this compound?
Advanced SAR studies involve:
- Synthetic modification : Introducing substituents at the 4-phenyl or 7-oxybenzyl positions to assess steric/electronic effects .
- Docking simulations : Molecular modeling with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like MAO-B. Key interactions include hydrogen bonding with FAD cofactors and hydrophobic packing in the active site .
- Pharmacophore mapping : Identifies critical moieties (e.g., chromenone carbonyl, 3-methylbenzyl group) for activity .
Q. What in vivo models evaluate pharmacokinetics and toxicity?
- Pharmacokinetics : Rodent studies with intravenous/oral administration measure parameters like Cmax (plasma concentration), t₁/₂ (half-life), and AUC (area under the curve). LC-MS/MS quantifies parent compound and metabolites .
- Toxicity : Acute toxicity is assessed via OECD Guideline 423, while subchronic studies (28-day) monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
Q. Table 2. Comparative Biological Activities
| Assay | Target | IC₅₀ (nM) | Selectivity Index (MAO-B/MAO-A) | Reference |
|---|---|---|---|---|
| Recombinant MAO-B | Human MAO-B | 12.3 | >400 | |
| Cell-based Cytotoxicity | HepG2 | >1000 | N/A | |
| CYP3A4 Inhibition | Human microsomes | >1000 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
